4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

Regioisomerism Ring fusion topology Cross-coupling regioselectivity

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one (CAS 1936731-52-0) is a fused heterocyclic building block belonging to the oxazolopyridinone class, featuring a bromine substituent at the 4-position of the oxazole ring within a [4,5-c] ring fusion architecture. The molecular formula is C₆H₃BrN₂O₂ with a molecular weight of 215.00 g/mol, a computed XLogP3 of 1.1, and a topological polar surface area (TPSA) of 51.2 Ų.

Molecular Formula C6H3BrN2O2
Molecular Weight 215.00 g/mol
Cat. No. B13145449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromooxazolo[4,5-c]pyridin-2(3H)-one
Molecular FormulaC6H3BrN2O2
Molecular Weight215.00 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC(=O)N2)Br
InChIInChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10)
InChIKeyUSCCYMSOEIVAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromooxazolo[4,5-c]pyridin-2(3H)-one: Core Structural and Physicochemical Profile for Procurement Evaluation


4-Bromooxazolo[4,5-c]pyridin-2(3H)-one (CAS 1936731-52-0) is a fused heterocyclic building block belonging to the oxazolopyridinone class, featuring a bromine substituent at the 4-position of the oxazole ring within a [4,5-c] ring fusion architecture [1]. The molecular formula is C₆H₃BrN₂O₂ with a molecular weight of 215.00 g/mol, a computed XLogP3 of 1.1, and a topological polar surface area (TPSA) of 51.2 Ų [1]. The compound contains an N–H proton at the 3-position of the oxazolinone ring (2(3H)-one tautomer), enabling additional derivatization via N-alkylation or N-acylation chemistry beyond the bromine-mediated cross-coupling manifold [1].

Why 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one Cannot Be Replaced by Its Closest Analogs in Synthesis or Screening


Substituting 4-bromooxazolo[4,5-c]pyridin-2(3H)-one with its closest structural analogs—such as the 6-bromo [4,5-b] regioisomer (CAS 21594-52-5) or the unsubstituted parent scaffold (CAS 59851-50-2)—introduces quantifiable changes in lipophilicity, halogen position, ring fusion geometry, and cross-coupling reactivity that can alter downstream synthetic outcomes and biological target engagement [1][2]. The [4,5-c] fusion pattern positions the pyridine nitrogen at a distinct electronic environment relative to the oxazole ring compared to the [4,5-b] system, affecting both the electronic distribution in the heterocycle and the steric accessibility of the bromine atom for palladium-mediated couplings [2]. The bromine atom at the 4-position provides a measurably lower carbon–halogen bond dissociation energy than the corresponding chloro analog, translating to higher oxidative addition rates in cross-coupling chemistry .

Quantitative Differentiation Evidence: 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one vs. Closest Analogs


Regioisomeric Differentiation: [4,5-c] Fusion with 4-Br vs. [4,5-b] Fusion with 6-Br

The target compound 4-bromooxazolo[4,5-c]pyridin-2(3H)-one differs from the commercially available 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one (CAS 21594-52-5) in both the ring fusion pattern ([4,5-c] vs. [4,5-b]) and the halogen position on the oxazole ring (C-4 vs. C-6) [1]. In the [4,5-c] system, the pyridine nitrogen is located at the position corresponding to C-6 of the fused bicyclic core, whereas in the [4,5-b] isomer the pyridine nitrogen occupies a different topological position, altering the electronic distribution across the heterocycle [1]. This structural difference is not interchangeable in structure–activity relationship (SAR) studies, as the spatial orientation of the pyridine nitrogen and the bromine atom changes the vector of substitution in downstream coupling products .

Regioisomerism Ring fusion topology Cross-coupling regioselectivity

Enhanced Cross-Coupling Reactivity: C(sp²)–Br vs. C(sp²)–Cl Bond Dissociation Energy Differential

The carbon–bromine bond at the 4-position of the target compound exhibits a homolytic bond dissociation energy (BDE) of 79.6 kcal/mol for C(sp²)–Br, compared to 94 kcal/mol for the corresponding C(sp²)–Cl bond in the 4-chloro analog . This 14.4 kcal/mol lower BDE translates to a substantially lower kinetic barrier for oxidative addition with Pd(0) catalysts, which is the rate-determining step in Suzuki–Miyaura, Sonogashira, and other cross-coupling reactions [1]. The 4-bromooxazole motif has been explicitly validated as an efficient Suzuki–Miyaura coupling partner, with reported conversions enabling multi-gram scale library synthesis under parallel conditions .

Palladium catalysis Oxidative addition Leaving group ability

Lipophilicity Differential: XLogP3 Shift from Unsubstituted Parent Scaffold

Introduction of the bromine atom at the 4-position produces a computed XLogP3 value of 1.1 for the target compound, representing a 1.0 log unit increase over the unsubstituted parent scaffold oxazolo[4,5-c]pyridin-2(3H)-one (CAS 59851-50-2), which has an XLogP3 of 0.1 [1][2]. The molecular weight increases from 136.11 g/mol (parent) to 215.00 g/mol (4-bromo derivative), a gain of 78.89 Da attributable to the bromine substituent [1][2]. This lipophilicity shift places the brominated compound in a more favorable partition coefficient range for membrane permeability in cell-based assays, while remaining within typical lead-like chemical space.

Lipophilicity Drug-likeness Physicochemical property optimization

N–H Proton Availability for Orthogonal Derivatization: A Functionality Absent in N-Substituted Analogs

The 4-bromooxazolo[4,5-c]pyridin-2(3H)-one scaffold retains a free N–H proton at the 3-position of the oxazolinone ring, as evidenced by its SMILES string (C1=CN=C(C2=C1OC(=O)N2)Br) which shows one hydrogen bond donor count [1]. This N–H site enables orthogonal derivatization via N-alkylation or N-acylation without perturbing the bromine substituent, providing a second diversification vector beyond the C–Br cross-coupling handle. In contrast, compounds such as the tetrahydro-oxazolopyridine derivatives used in S1P receptor modulation programs or N-methylated oxazolopyridinones lack this free N–H, restricting derivatization to a single site.

N-Alkylation N-Acylation Orthogonal protecting group strategy

Commercial Availability and Purity Benchmarking Against the Closest Regioisomer

The target compound is commercially available from multiple suppliers at purity specifications of ≥95% (AKSci, Cat. 4743EC) and 97% (Leyan, Cat. 2238685) , which is comparable to the purity grade of the closest commercially available brominated analog, 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, offered at 97% by Thermo Fisher Scientific (Product Code 10392400) . The 4-bromo [4,5-c] isomer is specifically stocked and shipped from USA-based facilities (AKSci, San Francisco Bay Area), providing logistical advantages for North American procurement workflows relative to exclusively Asia-sourced alternatives.

Vendor comparison Purity specification Procurement-grade assessment

Optimal Research and Industrial Application Scenarios for 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one Based on Quantitative Evidence


Suzuki–Miyaura Library Synthesis Requiring Defined [4,5-c] Exit Vector Geometry

The 4-bromo substituent with a C(sp²)–Br bond dissociation energy of 79.6 kcal/mol provides efficient oxidative addition with Pd(0) catalysts, enabling parallel library synthesis via Suzuki–Miyaura coupling under the conditions validated for bromooxazole building blocks [1]. The [4,5-c] fusion pattern ensures that the coupled aryl/heteroaryl group projects along a specific spatial vector that cannot be replicated by the [4,5-b] regioisomer . This is critical for medicinal chemistry programs where the three-dimensional orientation of substituents determines target binding, as demonstrated in oxazole-containing kinase inhibitor and G-quadruplex ligand programs [2].

Sequential Dual-Site Diversification for Lead Optimization

The simultaneous presence of a C–Br coupling handle and a free N–H proton (hydrogen bond donor count = 1, XLogP3 = 1.1) [3] allows medicinal chemists to execute sequential diversification: first exploiting the bromine for Pd-catalyzed C–C bond formation, then derivatizing the N–H via alkylation or acylation to modulate pharmacokinetic properties. This two-vector strategy maximizes the chemical space accessible from a single building block, and is particularly valuable when the oxazolopyridinone core is retained as a pharmacophoric element, as seen in quorum sensing inhibitor development where the oxazolopyridinone scaffold directly contributes to biological activity [4].

Regioisomer-Specific SAR Studies in Anti-Virulence and Kinase Programs

The unambiguous [4,5-c] ring fusion and 4-bromo substitution provide a structurally defined probe for SAR studies where regioisomeric identity cannot be compromised. In quorum sensing inhibitor programs, oxazolopyridinone derivatives have demonstrated potent QS inhibitory activity against P. aeruginosa PAO1, with lead compounds achieving 46.90% suppression of pyocyanin production at 256 μg/mL and rhamnolipid inhibition IC₅₀ values of 56.75 μg/mL [4]. While these data refer to more elaborated oxazolopyridinone derivatives rather than the 4-bromo building block itself, the scaffold's demonstrated biological relevance underscores the importance of using the correct regioisomer to avoid confounding SAR interpretation caused by altered ring fusion geometry or halogen position .

Replacement of Custom Synthesis with Off-the-Shelf Procurement for Early-Stage Discovery

With commercial availability at 95–97% purity from multiple suppliers including USA-based sourcing , the target compound eliminates the need for bespoke synthesis of the [4,5-c]-4-bromo regioisomer. This directly reduces procurement lead time from weeks (custom synthesis) to days (stock shipment) for early-stage medicinal chemistry programs. The purity tier (≥95%) is sufficient for both parallel synthesis workflows and initial biological screening, while the 1.0 log unit lipophilicity advantage over the unsubstituted parent scaffold (ΔXLogP3 = +1.0) [5] provides a more drug-like starting point for hit-to-lead optimization.

Quote Request

Request a Quote for 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.